4,4-Difluoro-4-phenylbutan-1-ol
Description
4,4-Difluoro-4-phenylbutan-1-ol is a fluorinated aromatic alcohol with the molecular formula C₁₀H₁₂F₂O. Its structure features a butanol chain substituted with two fluorine atoms and a phenyl group at the fourth carbon. The presence of fluorine atoms enhances electronegativity and lipophilicity, while the phenyl group introduces aromaticity, influencing solubility and reactivity.
Properties
Molecular Formula |
C10H12F2O |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
4,4-difluoro-4-phenylbutan-1-ol |
InChI |
InChI=1S/C10H12F2O/c11-10(12,7-4-8-13)9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2 |
InChI Key |
IFVAPKOQYPEPKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCO)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
The following compounds are selected for comparison based on shared structural motifs (fluorine substitution, phenyl groups, or alcohol functionality):
Key Observations:
- Fluorination Degree: Increasing fluorine substitution (e.g., TB in ) correlates with higher lipophilicity (logP +0.91). The target compound’s dual fluorine substitution likely confers intermediate lipophilicity between mono- (e.g., 4-Fluoro-1-butanol) and tri-fluorinated analogs .
- Aromatic vs. This aromaticity may reduce water solubility compared to non-aromatic fluorinated alcohols .
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